molecular formula C17H18F3NO B2732632 (4-Cyclobutylidenepiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone CAS No. 2309569-13-7

(4-Cyclobutylidenepiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone

Cat. No. B2732632
CAS RN: 2309569-13-7
M. Wt: 309.332
InChI Key: HJQGNBBQBXDTHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a suitable aromatic compound with a piperidine derivative in the presence of a strong base or a catalyst. The exact procedure would depend on the specific reactants and the desired substitution pattern on the aromatic ring .


Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The chemical reactions of aromatic ketones are largely determined by the carbonyl group and the aromatic ring. They can undergo a variety of reactions, including nucleophilic addition at the carbonyl group and electrophilic substitution at the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(4-Cyclobutylidenepiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone” would depend on its molecular structure. Factors like the presence of polar groups, the size and shape of the molecule, and the pattern of hydrogen bonding can influence properties like solubility, melting point, and reactivity .

properties

IUPAC Name

(4-cyclobutylidenepiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c18-17(19,20)15-7-2-1-6-14(15)16(22)21-10-8-13(9-11-21)12-4-3-5-12/h1-2,6-7H,3-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQGNBBQBXDTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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